molecular formula C16H24N2O4 B1388226 N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine CAS No. 305332-61-0

N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine

Cat. No.: B1388226
CAS No.: 305332-61-0
M. Wt: 308.37 g/mol
InChI Key: CJPMLWRZFHGSOZ-KZUDCZAMSA-N
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Description

“N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine” is a Lisinopryl impurity . It has a molecular weight of 308.37 and a molecular formula of C16H24N2O4 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 308.37 and a molecular formula of C16H24N2O4 . More detailed physical and chemical properties are not available from the search results.

Safety and Hazards

The safety data sheet for L-Lysine, a related compound, suggests that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with lysine residues in proteins, forming advanced glycation end products (AGEs) through the reaction with methylglyoxal . This interaction is crucial as it affects protein function and stability. Additionally, N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine interacts with receptors for AGEs (RAGE), influencing various cellular processes .

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in diabetic patients, elevated levels of this compound in the lens are associated with cataract formation . Furthermore, it affects glutamate uptake and secretion of S100B in rat hippocampal slices, indicating its role in neuronal function .

Molecular Mechanism

The molecular mechanism of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine involves its binding interactions with biomolecules. It forms AGEs by reacting with lysine residues in proteins, which can lead to enzyme inhibition or activation. This compound also influences gene expression by interacting with RAGE, which triggers downstream signaling pathways . These interactions highlight its role in modulating cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that long-term caloric restriction decreases the levels of this compound in rat heart mitochondria, suggesting its involvement in metabolic regulation . Additionally, its impact on cellular processes may vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. For instance, high concentrations of this compound have been shown to reduce glutamate uptake and S100B secretion in the hippocampus, indicating potential neurotoxic effects . Understanding the dosage effects is essential for determining its therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The formation of AGEs through its reaction with methylglyoxal is a key metabolic pathway . This process can affect various metabolic functions, including energy production and oxidative stress response.

Transport and Distribution

The transport and distribution of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. For example, its interaction with RAGE influences its distribution and effects on cellular processes . Understanding its transport mechanisms is essential for elucidating its role in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria of rat heart cells suggests its involvement in mitochondrial function and metabolic regulation . The subcellular localization of this compound is crucial for understanding its precise role in cellular processes.

Properties

IUPAC Name

6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMLWRZFHGSOZ-KZUDCZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661856
Record name N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305332-61-0
Record name N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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